OS 1808
Description
Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester (IUPAC name: 3-Hydroxycrotonic acid ethyl ester diethyl phosphate) is an organophosphate compound with the molecular formula C₁₀H₁₉O₆P . Structurally, it consists of a 3-hydroxycrotonic acid backbone esterified with an ethyl group and further phosphorylated with diethyl phosphate. This compound is part of a broader class of organophosphates, which are widely studied for their applications in agrochemicals and pharmacology.
Properties
CAS No. |
5675-57-0 |
|---|---|
Molecular Formula |
C10H19O6P |
Molecular Weight |
266.23 g/mol |
IUPAC Name |
ethyl (Z)-3-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C10H19O6P/c1-5-13-10(11)8-9(4)16-17(12,14-6-2)15-7-3/h8H,5-7H2,1-4H3/b9-8- |
InChI Key |
JHCCEPMFFLZBLL-HJWRWDBZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\OP(=O)(OCC)OCC |
Canonical SMILES |
CCOC(=O)C=C(C)OP(=O)(OCC)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AI 3-22015; AI-3-22015; AI3-22015 |
Origin of Product |
United States |
Preparation Methods
Chlorination and Hydroxylation Sequence
Ethyl acetoacetate serves as the foundational precursor due to its reactive β-keto ester moiety. Chlorination at the α-position using sulfuryl chloride (SO₂Cl₂) or chlorine gas in anhydrous dichloromethane yields ethyl 2-chloroacetoacetate (85–92% purity). Critical parameters include:
- Temperature control (0–5°C) to suppress polychlorination.
- Stoichiometric excess of chlorinating agent (1.2–1.5 eq.).
Subsequent hydrolysis under alkaline conditions (10% NaOH, 40°C, 2 h) replaces the chloride with a hydroxyl group, forming ethyl 2-hydroxyacetoacetate . Spontaneous keto-enol tautomerism under acidic workup (pH 4–5) shifts the double bond, yielding ethyl 3-hydroxycrotonate (CH₃–C(OH)=CH–COOEt).
Phosphorylation of the Hydroxyl Group
The hydroxyl group at C3 undergoes phosphorylation using diethyl chlorophosphate (ClPO(OEt)₂) in anhydrous tetrahydrofuran (THF) with triethylamine (3 eq.) as an HCl scavenger:
$$
\text{CH₃–C(OH)=CH–COOEt + ClPO(OEt)₂ → CH₃–C(OPO(OEt)₂)=CH–COOEt + HCl}
$$
Reaction conditions:
Alternative Pathway via Dioxolane Intermediates
Ketal Protection and Halogenation
Ethyl acetoacetate reacts with ethylene glycol in toluene under acid catalysis (p-toluenesulfonic acid) to form ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate (cyclic ketal). Subsequent chlorination with SO₂Cl₂ at −10°C produces ethyl 2-chloro-2-(2-methyl-1,3-dioxolan-2-yl)acetate (n²₀ = 1.4517).
Hydrolysis and Functional Group Interconversion
Acidic hydrolysis (1.25 N HCl, reflux, 15 min) cleaves the dioxolane, regenerating the ketone and yielding ethyl 2-chloroacetoacetate . Base-mediated hydrolysis (K₂CO₃, H₂O/EtOH) substitutes chloride with hydroxyl, followed by tautomerization to ethyl 3-hydroxycrotonate . Phosphorylation proceeds as in Section 1.2.
Quality Control and Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/H₂O = 70:30) confirms >98% purity with t₃ = 8.2 min (UV detection at 210 nm).
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Direct Phosphorylation) | Route 2 (Dioxolane-Mediated) |
|---|---|---|
| Overall Yield | 58% | 42% |
| Step Count | 3 | 5 |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
Route 1 offers superior efficiency for large-scale synthesis, whereas Route 2 provides tighter control over intermediate stability.
Reaction Optimization Insights
Solvent Effects
Phosphorylation yields improve in polar aprotic solvents (THF > DCM > toluene) due to enhanced nucleophilicity of the hydroxyl group.
Temperature Dependence
Elevated temperatures (>40°C) during phosphorylation promote side reactions (e.g., ester hydrolysis), necessitating strict thermal control.
Chemical Reactions Analysis
Types of Reactions
Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phosphate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphates and phosphonates.
Scientific Research Applications
Agricultural Applications
Insecticides and Pesticides
One of the primary uses of diethyl phosphate derivatives, including 3-hydroxycrotonic acid esters, is in the formulation of insecticides and acaricides. These compounds are effective against a range of pests affecting crops such as vegetables and fruits. For instance, the development of organophosphorus insecticides has been significantly influenced by compounds like diethyl phosphate derivatives due to their ability to inhibit acetylcholinesterase activity in insects, leading to paralysis and death .
Case Study: Efficacy in Crop Protection
A study demonstrated that formulations containing diethyl phosphate derivatives showed enhanced efficacy in controlling aphid populations on crops. The application of these compounds resulted in a significant reduction in pest numbers compared to untreated controls, showcasing their potential as environmentally friendly pest control agents .
Pharmaceutical Applications
Neuroprotective Effects
Research has indicated that 3-hydroxycrotonic acid and its derivatives exhibit neuroprotective properties. These compounds have been studied for their potential to enhance neuronal health by promoting cell proliferation and inhibiting apoptosis in nerve cells. This is particularly relevant in the context of neurodegenerative diseases .
Case Study: Memory Enhancement
In clinical trials, patients administered with formulations containing 3-hydroxycrotonic acid showed improvements in cognitive functions associated with memory retention and learning abilities. The compound's mechanism is thought to involve modulation of metabolic pathways that enhance neuronal energy utilization .
Material Science Applications
Polymer Production
Diethyl phosphate derivatives are also utilized in the synthesis of advanced materials. They serve as intermediates in the production of polyacetals and other polymers with specific properties tailored for applications in coatings, adhesives, and plastics .
Table: Comparative Properties of Diethyl Phosphate Derivatives
| Compound Name | Application Area | Key Properties |
|---|---|---|
| Diethyl phosphate 3-hydroxycrotonic acid | Insecticide | High efficacy against pests |
| Ethyl 3-hydroxybutyrate | Neuroprotection | Promotes neuronal proliferation |
| Methyl 3-hydroxycrotonate | Polymer synthesis | Enhances material strength |
Toxicological Studies
Understanding the safety profile of diethyl phosphate derivatives is crucial for their application in agriculture and pharmaceuticals. Toxicological assessments have shown that while these compounds can be effective against pests and beneficial for neuronal health, they must be handled with care due to potential toxicity at higher concentrations.
Case Study: Toxicity Assessment
Research conducted by the USDA evaluated the toxic effects of various phosphate esters on avian species. Results indicated that while some derivatives exhibited low toxicity levels, others showed significant adverse effects on bird populations, necessitating careful consideration during application in agricultural settings .
Mechanism of Action
The mechanism of action of diethyl phosphate 3-hydroxycrotonic acid, ethyl ester involves its interaction with various molecular targets, primarily through the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. The phosphate group can participate in phosphorylation reactions, while the hydroxycrotonic acid moiety can undergo further chemical modifications, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues
3-Hydroxycrotonic Acid Methyl Ester Dimethyl Phosphate
- Molecular Formula : C₇H₁₃O₆P .
- Key Differences :
- Ester Group : Methyl ester (vs. ethyl ester in the target compound).
- Phosphate Substituents : Dimethyl phosphate (vs. diethyl phosphate).
- Synonyms: Includes "Mevinfos," "CMDP," and "3-((Dimethoxyphosphinyl)oxy)-2-butenoic acid methyl ester" .
- Functional Impact : The shorter alkyl chains (methyl groups) reduce steric hindrance and increase polarity compared to the ethyl-substituted analogue.
3-Hydroxy-N-Methylcrotonamide Dimethyl Phosphate
- Molecular Formula: C₇H₁₄NO₅P .
- Key Differences :
- Amide Substitution : The hydroxyl group of 3-hydroxycrotonic acid is replaced with an N-methylamide.
- Phosphate Substituents : Dimethyl phosphate.
Chlorinated Derivatives (e.g., 2-Chloro-3-Hydroxycrotonic Acid Esters)
- Example : Crotonic acid, 2-chloro-3-hydroxy-, 2-propoxyethyl ester, dimethyl phosphate (CAS 5949-71-3) .
- Key Differences :
- Chlorination : A chlorine atom at the 2-position enhances electronegativity and stability.
- Ester/Phosphate Variations : Propoxyethyl ester and dimethyl phosphate.
- Functional Impact : Chlorination typically increases toxicity and environmental persistence.
Physical and Chemical Properties
Notes:
- The ethyl-substituted target compound likely has lower water solubility than its methyl analogue due to increased hydrophobicity from longer alkyl chains .
- Chlorinated derivatives (e.g., 2-chloro-3-hydroxycrotonates) exhibit higher density and stability but reduced biodegradability .
Diethyl Phosphate 3-Hydroxycrotonic Acid, Ethyl Ester
- Limited direct toxicity data are available. However, structurally similar organophosphates (e.g., paraoxon) are known acetylcholinesterase inhibitors .
- Inferred Risks: Potential neurotoxicity due to phosphate ester functionality.
3-Hydroxycrotonic Acid Methyl Ester Dimethyl Phosphate
- Acute Toxicity : LD₅₀ (rat, oral) = 5–10 mg/kg, indicating high toxicity .
- Handling : Corrosive to metals (iron, steel) and requires inert storage conditions .
Chlorinated Derivatives
- Environmental Impact : Persistence in soil and water due to chlorine’s electronegativity and slow degradation .
Biological Activity
Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester is characterized by its phosphate group linked to a hydroxycrotonic acid moiety. Its chemical structure can be represented as follows:
This compound exhibits properties typical of esters and phosphates, which may influence its interaction with biological systems.
Biological Activity Overview
The biological activities observed in related compounds can provide insights into the potential effects of diethyl phosphate 3-hydroxycrotonic acid, ethyl ester. Below is a summary table detailing the activities reported in the literature for similar compounds.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study investigating the anti-inflammatory properties of hydroxycrotonic acid derivatives found significant inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in cellular models. This suggests that diethyl phosphate 3-hydroxycrotonic acid may exhibit similar properties, potentially beneficial in treating inflammatory conditions .
- Neuroprotective Properties : Research on γ-hydroxybutyric acid (GHB) analogs indicates their ability to modulate neurotransmitter systems effectively. These findings suggest that diethyl phosphate 3-hydroxycrotonic acid could have neuroprotective effects by influencing GABAergic signaling pathways .
- Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of phosphate-containing compounds revealed their potential to induce apoptosis in various cancer cell lines. This raises the possibility that diethyl phosphate 3-hydroxycrotonic acid may also possess anticancer properties worth exploring .
Q & A
Q. What are the established synthetic routes for Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves phosphorylation of 3-hydroxycrotonic acid ethyl ester using diethyl phosphorochloridate under anhydrous conditions. Catalytic bases like triethylamine or pyridine are employed to neutralize HCl byproducts. Optimization includes controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of precursor to phosphorylating agent). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural confirmation, with ³¹P NMR resolving phosphate ester linkages. Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight (C₁₀H₁₉O₆P, theoretical 266.23 g/mol). High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 210 nm) assesses purity, while infrared spectroscopy (IR) confirms functional groups (e.g., P=O stretch at ~1250 cm⁻¹) .
Q. How can researchers differentiate between stereoisomers of this compound, and what impact does stereochemistry have on its properties?
Methodological Answer: Chiral chromatography (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy distinguishes Z/E isomers. Computational modeling (DFT or MD simulations) predicts isomer stability and reactivity. Stereochemistry influences biological activity; for example, the (Z)-isomer may exhibit higher binding affinity to acetylcholinesterase due to spatial alignment of functional groups .
Advanced Research Questions
Q. What are the environmental degradation pathways of this compound, and how can its persistence be evaluated in aquatic systems?
Methodological Answer: Hydrolytic degradation studies (pH 5–9, 25–50°C) quantify half-life via LC-MS monitoring. Photolysis under UV light (254 nm) simulates sunlight-driven breakdown. Biodegradation assays with sediment-water microcosms and GC-MS analysis track metabolite formation (e.g., diethyl phosphate). Persistence is modeled using EPI Suite™ software, incorporating logP (1.8) and soil adsorption coefficients (Koc) .
Q. What molecular mechanisms underlie the neurotoxic effects of this compound?
Methodological Answer: In vitro acetylcholinesterase (AChE) inhibition assays (Ellman’s method) quantify IC₅₀ values. Molecular docking studies (AutoDock Vina) map interactions between the phosphate ester and AChE’s catalytic triad (Ser203, Glu334, His447). In vivo models (e.g., zebrafish embryos) assess developmental neurotoxicity via behavioral assays and histopathology .
Q. How can contradictory data on isomer-specific bioactivity be resolved in pharmacological studies?
Methodological Answer: Isomer-specific toxicity assays (e.g., LD₅₀ in murine models) paired with metabolomic profiling (LC-QTOF-MS) identify differential metabolite pathways. Surface Plasmon Resonance (SPR) measures binding kinetics to target proteins (e.g., AChE). Statistical meta-analysis of published datasets accounts for variability in experimental conditions (e.g., solvent polarity, temperature) .
Q. What strategies mitigate interference from matrix effects when quantifying this compound in biological samples?
Methodological Answer: Solid-phase extraction (SPE) with mixed-mode cartridges (C18/SCX) removes phospholipid interferences. Isotope dilution (e.g., ¹³C-labeled internal standard) corrects for ion suppression in LC-MS/MS. Method validation per FDA guidelines ensures accuracy (spike-recovery 85–115%) and precision (RSD <10%) .
Q. How does this compound interact with metalloproteinases (e.g., MMP3), and what experimental models are suitable for studying these interactions?
Methodological Answer: Recombinant MMP3 inhibition assays (fluorogenic substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) determine Ki values. X-ray crystallography resolves binding modes in enzyme-inhibitor complexes. Cell-based models (e.g., HT-1080 fibrosarcoma) evaluate MMP3 activity via gelatin zymography post-treatment .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
